molecular formula C17H23N3O2 B1391860 tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate CAS No. 1158767-08-8

tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate

Cat. No. B1391860
M. Wt: 301.4 g/mol
InChI Key: VDQNQVSRYRNKSO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The InChI code for “tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate” is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-18-13-6-4-5-7-14(13)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, and solubility. For “tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate”, the molecular weight is 301.38 .

Safety And Hazards

Safety information for “tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate” includes hazard statements such as H302-H315-H319-H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)13-4-5-15-14(10-13)11-18-19-15/h4-5,10-12H,6-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQNQVSRYRNKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678129
Record name tert-Butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate

CAS RN

1158767-08-8
Record name tert-Butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 50-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a suspension of Zn (990 mg, 15.1 mmol) in DMA (1 mL) A 7:5 v/v mixture of TMSCl/1,2-dibromoethane (0.12 mL) was added drop-wise at a rate to maintain the temperature below 65° C., then the mixture was stirred for an additional 10 min. A solution of tert-butyl 4-iodopiperidine-1-carboxylate (3.17 g, 10.2 mmol) in DMA (2 mL) was added drop-wise and stirred at 40-45° C. for 30 min. The resulting mixture was added to a mixture of 5-bromo-1H-indazole (1.00 g, 5.08 mmol), CuI (80 mg, 0.42 mmol) and Pd(dppf)Cl2 (260 mg, 0.36 mmol) in DMA (1 mL) in a 50-mL round-bottom flask under a nitrogen atmosphere. The resulting mixture was stirred overnight at 85° C., then cooled and diluted with ethyl acetate (50 mL) and washed with brine (3×20 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1/5) as the eluent to yield the title compound as a yellow solid (200 mg, 12%).
Name
TMSCl 1,2-dibromoethane
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mg
Type
catalyst
Reaction Step Three
Quantity
260 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
990 mg
Type
catalyst
Reaction Step Five
Yield
12%

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-(1H-indazol-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate (200 mg; 0.67 mmol; 1.0 eq.) in MeOH (6 mL) was hydrogenated (10 bars) in a Paar instrument in presence of Pd/C (10% Pd moistened 50% H2O; 7.11 mg; 0.07 mmol; 0.10 eq.) at RT. After 12 h, the reaction mixture was filtered through a celite pad and the filtrate was concentrated to dryness to give the title compound as a grey foam (200 mg; 99%). 1H NMR (300 MHz, DMSO-d6) δ 12.94 (brs, 1H), 7.98 (s, 1H), 7.56 (s, 1H), 7.49-7.43 (m, 1H), 7.28-7.22 (m, 1H), 4.18-4.02 (m, 2H), 2.99-2.67 (m, 3H), 1.83-1.73 (m, 2H), 1.65-1.46 (m, 2H), 1.42 (s, 9H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.11 mg
Type
catalyst
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate

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